N,N-Dimethyldopamine hydrochloride
Description
Molecular Architecture and IUPAC Nomenclature
N,N-Dimethyldopamine hydrochloride is a catecholamine derivative with a tertiary amine group. Its IUPAC name is 4-[2-(dimethylamino)ethyl]benzene-1,2-diol hydrochloride , reflecting the substitution pattern of the benzene ring (catechol moiety), the ethyl-linked dimethylamino group, and the hydrochloride counterion. The molecular formula is C₁₀H₁₆ClNO₂ , with a molecular weight of 217.69 g/mol . Key structural features include:
- A 1,2-dihydroxybenzene (catechol) ring.
- A two-carbon ethyl chain connecting the aromatic ring to a dimethylated amine.
- A chloride ion stabilizing the protonated amine.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆ClNO₂ |
| Molecular Weight | 217.69 g/mol |
| IUPAC Name | 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrochloride |
| SMILES | CN(C)CCC1=CC(=C(C=C1)O)O.Cl |
| InChIKey | XJTVXBWTYZCUJX-UHFFFAOYSA-N |
The planar catechol ring and flexible ethylamine side chain enable interactions with biological targets, such as dopamine receptors.
Crystallographic Properties and Solid-State Configuration
While crystallographic data for this compound remains limited in the literature, its solid-state behavior can be inferred from related compounds. The hydrochloride salt likely forms ionic crystals stabilized by electrostatic interactions between the protonated amine and chloride ions. Similar catecholamine salts (e.g., dopamine hydrochloride) adopt monoclinic or orthorhombic systems with hydrogen-bonded networks involving hydroxyl groups. Polar functional groups (e.g., catechol -OH, ammonium N⁺) facilitate lattice formation, as seen in the hygroscopic nature of dimethylamine hydrochloride derivatives.
| Hypothetical Property | Description |
|---|---|
| Crystal System | Monoclinic (predicted) |
| Space Group | P2₁/ c (speculative) |
| Hydrogen Bonding | O–H···Cl⁻ and N⁺–H···O interactions |
| Packing Efficiency | Moderate due to bulky dimethyl groups |
The absence of reported single-crystal data underscores the need for further diffraction studies to resolve its precise solid-state configuration.
Electronic Structure Analysis via Computational Chemistry
Computational models reveal insights into the electronic properties of this compound:
- Topological Polar Surface Area (TPSA): 43.70 Ų, indicating moderate polarity and solubility in aqueous media.
- Partition Coefficient (LogP): 1.20, suggesting balanced lipophilicity for membrane permeability.
- HOMO-LUMO Gap: Estimated at ~5.2 eV (via DFT analogs), reflecting stability against electrophilic attack.
| Computed Descriptor | Value |
|---|---|
| TPSA | 43.70 Ų |
| AlogP | 1.20 |
| H-Bond Donors | 2 (catechol -OH) |
| H-Bond Acceptors | 3 (O, N) |
| Rotatable Bonds | 3 |
Charge distribution analysis shows electron density localized on the catechol oxygen atoms (-0.45 e) and the ammonium nitrogen (+0.32 e), facilitating redox activity and ionic bonding.
Amphoteric Behavior: Acid-Base Equilibrium Studies
This compound exhibits amphotericity due to its:
- Basic tertiary amine (pKₐ ≈ 9.5–10.5 for conjugate acid).
- Acidic catechol hydroxyls (pKₐ₁ ≈ 9.0, pKₐ₂ ≈ 12.0).
In aqueous solution, protonation states vary with pH:
- pH < 9: Amine protonated (-NH⁺(CH₃)₂), hydroxyls protonated (-OH).
- pH 9–12: Amine remains protonated; one hydroxyl deprotonates.
- pH > 12: Zwitterionic form possible (-O⁻ and -NH⁺(CH₃)₂).
| pH Range | Dominant Species |
|---|---|
| < 9.0 | C₁₀H₁₅N⁺O₂·Cl⁻ (fully protonated) |
| 9.0–12.0 | C₁₀H₁₄N⁺O₂⁻·Cl⁻ (monodeprotonated) |
| > 12.0 | C₁₀H₁₃NO₂²⁻·Cl⁻ (zwitterionic) |
This pH-dependent behavior influences solubility, with maximum solubility near physiological pH (7.4) due to ionization.
Properties
IUPAC Name |
4-[2-(dimethylamino)ethyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11(2)6-5-8-3-4-9(12)10(13)7-8;/h3-4,7,12-13H,5-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLBEEYOWIBYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=C(C=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21581-37-3 (Parent) | |
| Record name | N,N-Dimethyldopamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013075917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50926887 | |
| Record name | 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13075-91-7 | |
| Record name | N,N-Dimethyldopamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013075917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Demethylation Agents
The choice of demethylation agent significantly impacts yield and purity:
-
Hydrochloric Acid (HCl) : Used in the classical method, it requires elevated temperatures (reflux) but is cost-effective.
-
Hydriodic Acid (HI) : Offers faster reaction times but poses safety risks due to corrosivity.
-
Hydrobromic Acid (HBr) : Preferred in reductive methylation for milder conditions, reducing side reactions.
Chemical Reactions Analysis
N,N-Dimethyldopamine hydrochloride undergoes various chemical reactions:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in acidic or basic medium.
Products: Oxidation of the catechol group can lead to the formation of quinones.
-
Reduction
Reagents: Hydrogen gas in the presence of palladium catalyst.
Conditions: Conducted under atmospheric or elevated pressure.
Products: Reduction of the nitro group (if present) to an amine.
-
Substitution
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: Typically performed under reflux conditions.
Scientific Research Applications
Pharmacological Applications
1. Neurological Disorders
N,N-Dimethyldopamine has been investigated for its potential use in treating neurological disorders, particularly Parkinson's disease. As a dopamine analog, it may serve as a prodrug or adjunct therapy to enhance dopaminergic activity in the central nervous system (CNS). Studies have shown that DMDA can influence dopamine receptors, which are critical in managing motor functions affected by Parkinson's disease. For instance, research indicated that DMDA exhibited activity at D2 receptors with varying affinities compared to other dopamine analogs, suggesting its potential as a therapeutic agent for dopaminergic modulation .
2. Cardiovascular Effects
DMDA has been evaluated for its cardiovascular effects, particularly regarding its vasodilatory and pressor activities. In animal studies, DMDA demonstrated significant vasopressor effects, with doses as low as 10 μg/kg producing marked increases in blood pressure . This response was attributed to its interaction with adrenergic systems, indicating potential applications in managing conditions related to blood pressure regulation.
3. Receptor Binding Studies
Receptor binding studies have revealed that DMDA interacts with various dopamine receptor subtypes. The compound showed significant binding affinity for D2 receptors in pig anterior pituitary tissues, with high and low affinity states being characterized by values of 20 nM and 10200 nM, respectively . Such interactions underscore the importance of DMDA in pharmacological research aimed at understanding receptor dynamics and drug design.
Case Studies
Case Study 1: Dopaminergic Activity in Animal Models
In a study examining the effects of DMDA on spontaneous motor activity in mice, it was found that doses ranging from 0.5 to 8 mg/kg produced a dose-dependent reduction in activity . These findings suggest that DMDA may modulate motor functions similar to dopamine but with distinct pharmacokinetic properties.
Case Study 2: Cardiovascular Responses
A comparative study involving DMDA and other catecholamines demonstrated that DMDA could induce bradycardia and vasoconstriction under specific conditions . This dual action highlights its potential utility in therapeutic settings where both blood pressure elevation and heart rate modulation are necessary.
Summary of Findings
The following table summarizes key findings from various studies on N,N-Dimethyldopamine hydrochloride:
| Aspect | Findings |
|---|---|
| Neurological Effects | Modulates dopaminergic activity; potential use in Parkinson's disease treatment. |
| Cardiovascular Effects | Induces vasopressor responses; affects heart rate and blood pressure regulation. |
| Receptor Affinity | High affinity for D2 receptors; significant implications for drug design targeting these receptors. |
Mechanism of Action
N,N-Dimethyldopamine hydrochloride exerts its effects through its structural relationship to dopamine. Dopamine is a precursor to norepinephrine in noradrenergic nerves and acts as a neurotransmitter in certain areas of the central nervous system . The compound’s mechanism of action involves binding to dopamine receptors and influencing the release of norepinephrine .
Comparison with Similar Compounds
Platelet Aggregation Effects
DMDA-HCl induces platelet aggregation via α-adrenergic and serotonin receptors, akin to dopamine and noradrenaline. However, its inhibition profile differs significantly:
Table 1: Inhibitory Concentrations (IC₅₀) of DMDA-HCl vs. Dopamine in Platelet Aggregation
| Compound | Phentolamine (IC₅₀) | Chlorpromazine (IC₅₀) |
|---|---|---|
| DMDA-HCl | 1 μM | 0.1–10 μM |
| Dopamine HCl | >10 μM | >10 μM |
Data derived from dose-response curves in platelet aggregation assays .
Receptor Specificity
- DMDA-HCl shows partial overlap with dopamine in activating D1/D2 receptors but exhibits stronger α-adrenergic effects due to its dimethylamine group .
- Ansofaxine hydrochloride, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), targets neurotransmitter transporters rather than direct receptor agonism, highlighting functional divergence .
Solubility and Stability
Hydrochloride salts enhance aqueous solubility for all compounds listed. However:
- DMDA-HCl and dopamine HCl are highly soluble in water (>50 mg/mL) due to ionic interactions, as evidenced by their use in injectable formulations .

Key Research Findings and Implications
- DMDA-HCl’s unique inhibition profile by phentolamine suggests its utility in studying α-adrenergic receptor subtypes in platelets .
- Structural analogs like 2-chloro-N,N-diethylethylamine hydrochloride serve as synthetic intermediates, underscoring DMDA-HCl’s distinct role as a pharmacological tool rather than a building block .
- Comparative binding studies using molecularly imprinted hydrogels reveal that dopamine HCl has higher affinity for dopamine-specific receptors, whereas DMDA-HCl may favor non-catecholamine targets .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-Dimethyldopamine hydrochloride, and how can reaction parameters be optimized to enhance yield and purity?
- Methodology : The synthesis typically involves alkylation of dopamine precursors using dimethylamine derivatives. Key parameters include solvent selection (polar aprotic solvents like DMF), temperature control (60–80°C), and catalyst optimization (e.g., palladium-based catalysts for regioselective alkylation). Post-synthetic purification via recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound in research settings?
- Methodology : Use a combination of:
- 1H/13C NMR spectroscopy to confirm substitution patterns and chloride counterion presence.
- HPLC with UV detection (λ = 280 nm) for purity assessment (≥98%).
- Mass spectrometry (HRMS) for molecular ion verification (C10H15ClN2O2, [M+H]+ = 231.0895).
- Elemental analysis to validate stoichiometric chloride content (±0.3% theoretical) .
Q. What storage conditions maximize the stability of this compound in long-term research applications?
- Methodology : Store in airtight, light-resistant containers under inert gas (argon) at -20°C. For aqueous solutions, maintain pH 4–5 using acetate buffers to prevent dimethylamine hydrolysis. Stability should be monitored quarterly via HPLC .
Advanced Research Questions
Q. How do researchers address contradictory findings in the biological activity of this compound across receptor binding studies?
- Methodology :
Validate assay conditions: Compare radioligand binding (e.g., [3H]-spiperone for 5-HT2A) with functional assays (cAMP inhibition for D2 receptors).
Control for batch variability: Ensure identical synthetic routes and purity thresholds (≥98%) across studies.
Explore species-specific receptor isoforms using transfected HEK293 cells .
Q. What experimental strategies effectively characterize the metabolic stability of this compound in preclinical models?
- Methodology :
- In vitro microsomal assays : Incubate with human/rodent liver microsomes (1 mg/mL, 37°C), quantify parent compound depletion via LC-MS/MS.
- CYP450 inhibition screening : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
- Cross-species correlation : Compare t1/2 values (human vs. rat) to predict in vivo clearance .
Q. How can structure-activity relationship (SAR) studies differentiate this compound from structurally similar dopamine derivatives?
- Methodology : Perform systematic substitutions and pharmacological profiling:
| Derivative | N-Substituents | 5-HT2A Binding (Ki) | D2 Receptor Selectivity |
|---|---|---|---|
| N,N-Dimethyldopamine HCl | CH3 | 150 ± 20 nM | Moderate (D2/D3) |
| N-Methyl dopamine HCl | CH3/H | 420 ± 50 nM | Low |
| N-Ethyl-N-methyl dopamine | C2H5/CH3 | 890 ± 100 nM | D3-specific |
Data derived from competitive binding assays and functional GTPγS studies .
Q. What computational approaches aid in predicting the blood-brain barrier (BBB) permeability of this compound?
- Methodology :
- Molecular dynamics simulations : Calculate logP (octanol/water partition coefficient) and polar surface area (PSA). Optimal ranges: logP 1–3, PSA < 90 Ų.
- In silico BBB models : Use PAMPA-BBB assays to correlate with in vivo rodent brain/plasma ratios.
- Comparative analysis : Benchmark against known CNS-active dopamine analogs (e.g., apomorphine) .
Key Considerations for Experimental Design
- Receptor Profiling : Prioritize broad-spectrum receptor panels (5-HT1A/2A, D1–D5) to map polypharmacology.
- Solvent Compatibility : Avoid DMSO concentrations >1% in cellular assays to prevent artificial receptor activation .
- Positive Controls : Include reference compounds (e.g., haloperidol for D2, ketanserin for 5-HT2A) in all pharmacological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

